molecular formula C15H28O B12663049 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL CAS No. 84963-20-2

2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL

Cat. No.: B12663049
CAS No.: 84963-20-2
M. Wt: 224.38 g/mol
InChI Key: ZUHPEDITQIGEDD-UHFFFAOYSA-N
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Description

2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL: is a bicyclic organic compound with the molecular formula C15H26O It is characterized by its unique structure, which includes a bicyclo[720]undecane framework with four methyl groups and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL typically involves the following steps:

    Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of methyl groups: Methylation reactions are carried out using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one.

    Reduction: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane.

    Substitution: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-chloride.

Scientific Research Applications

2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

    10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol: Different substitution pattern and functional groups.

Uniqueness

2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

84963-20-2

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

2,6,10,10-tetramethylbicyclo[7.2.0]undecan-3-ol

InChI

InChI=1S/C15H28O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h10-14,16H,5-9H2,1-4H3

InChI Key

ZUHPEDITQIGEDD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(CC2(C)C)C(C(CC1)O)C

Origin of Product

United States

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